molecular formula C21H20ClN3O2 B12182720 N-(3-chlorophenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide

N-(3-chlorophenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide

Cat. No.: B12182720
M. Wt: 381.9 g/mol
InChI Key: WKOOVCJVEKCIQO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide: is a complex organic compound that belongs to the class of butanamides It is characterized by the presence of a chlorophenyl group, a tetrahydropyridoindole moiety, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridoindole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyridoindole structure.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives and suitable catalysts.

    Formation of the Butanamide Backbone: The final step involves the coupling of the tetrahydropyridoindole and chlorophenyl intermediates with a butanamide precursor under controlled conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, oxo compounds, and reduced forms of the original compound.

Scientific Research Applications

N-(3-chlorophenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydropyridoindole moiety and chlorophenyl group contribute to its potential as a versatile compound in various applications.

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide

InChI

InChI=1S/C21H20ClN3O2/c22-14-4-3-5-15(12-14)23-20(26)8-9-21(27)25-11-10-19-17(13-25)16-6-1-2-7-18(16)24-19/h1-7,12,24H,8-11,13H2,(H,23,26)

InChI Key

WKOOVCJVEKCIQO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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